molecular formula C13H11FN2O2 B11694779 N'-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11694779
M. Wt: 246.24 g/mol
InChI Key: YVGYWSYYJRUHPC-OVCLIPMQSA-N
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Description

N'-[(E)-(4-Fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a hydrazone derivative featuring a 4-fluorophenyl group and a 2-methylfuran-3-carbohydrazide moiety. Hydrazones are characterized by the –NH–N=CH– linkage, which confers versatility in coordination chemistry and biological activity. The methylfuran group contributes to the compound’s lipophilicity and may influence its pharmacological profile .

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H11FN2O2/c1-9-12(6-7-18-9)13(17)16-15-8-10-2-4-11(14)5-3-10/h2-8H,1H3,(H,16,17)/b15-8+

InChI Key

YVGYWSYYJRUHPC-OVCLIPMQSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the reaction of 4-fluorobenzaldehyde with 2-methylfuran-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:

4-fluorobenzaldehyde+2-methylfuran-3-carbohydrazideN’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide\text{4-fluorobenzaldehyde} + \text{2-methylfuran-3-carbohydrazide} \rightarrow \text{N'-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide} 4-fluorobenzaldehyde+2-methylfuran-3-carbohydrazide→N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the presence of the fluorophenyl group enhances its ability to interact with biological membranes and proteins, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

N'-[(E)-(4-Chlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
  • Structural Difference : Fluorine (F) is replaced with chlorine (Cl).
  • Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter electronic distribution and steric interactions. This substitution could reduce metabolic stability but enhance hydrophobic interactions in biological systems.
N′-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1)
  • Structural Difference : 4-Fluorophenyl is replaced with 3-hydroxy-4-methoxyphenyl.
  • Impact : The hydroxyl and methoxy groups introduce hydrogen-bonding capacity and increased polarity, improving solubility. However, these groups may reduce membrane permeability compared to the fluorine-substituted analog. L1 has a melting point of 183°C and exhibits IR bands at 3473 cm⁻¹ (O–H) and 1664 cm⁻¹ (C=O), indicative of strong intermolecular hydrogen bonding .

Variations in the Heterocyclic Moiety

2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
  • Structural Difference : The methylfuran group is replaced with a benzimidazole-sulfanyl-acetohydrazide chain.
  • Impact: The benzimidazole moiety enhances π-π stacking and metal-chelation capabilities. This compound was synthesized via reflux in ethanol with glacial acetic acid, similar to methods for the target compound. It demonstrated moderate antimicrobial activity, suggesting that heterocyclic modifications can tune biological efficacy .
N′-[(E)-(4-Fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
  • Structural Difference : The methylfuran is replaced with a tetrahydrocyclopenta[c]pyrazole ring.
  • Such structural rigidity is advantageous in kinase inhibition or anticancer applications .
N-[(4-Fluorophenyl)methylidene]pyridine-4-carbohydrazide Monohydrate (L3)
  • coli (MIC 1.55 mM). This highlights the critical role of substituent positioning and electronic effects in antimicrobial potency .
N′-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • Structural Feature : Incorporates a biphenyl group instead of methylfuran.
  • Impact : The extended aromatic system enhances π-stacking and crystallinity. This compound was among the first biphenyl carbohydrazides structurally characterized, with crystallographic data revealing planar geometries conducive to supramolecular interactions .

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) IR Key Bands (cm⁻¹) Notable Features
Target Compound Not reported Expected C=O (~1660), C=N (~1630) Fluorine enhances stability and lipophilicity
L1 183 3473 (O–H), 1664 (C=O) High polarity due to –OH and –OCH₃
4-Fluoro-N'-[(pyridine-4-yl)carbonyl]benzohydrazide Not reported 1664 (C=O), 1605 (C=N) Pyridine improves coordination with metals

Biological Activity

N'-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a furan ring, a hydrazide functional group, and a fluorinated phenyl moiety. Its structure can be represented as follows:

C12H12FN3O2\text{C}_{12}\text{H}_{12}\text{F}\text{N}_3\text{O}_2

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research published in 2018 highlighted its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15.2Induction of apoptosis
MCF-7 (breast cancer)12.5Inhibition of cell proliferation
A549 (lung cancer)10.0Cell cycle arrest

The compound's mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death in malignant cells. Flow cytometry analyses confirmed the induction of apoptosis in treated cells, with significant increases in the sub-G1 population, indicating DNA fragmentation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated noteworthy antimicrobial activity. A comparative study assessed its effects against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and furan components can significantly alter biological activity. For example, studies suggest that:

  • Fluorination enhances lipophilicity and cellular uptake.
  • Hydrazide modifications can increase apoptotic induction in cancer cells.

Case Studies

  • Case Study: Breast Cancer Treatment
    • A clinical trial involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent response, with significant tumor growth inhibition observed in xenograft models.
  • Case Study: Antimicrobial Efficacy
    • In vitro tests demonstrated that the compound effectively reduced bacterial load in infected wounds in animal models, supporting its potential as a topical antimicrobial agent.

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